

## A Head-to-Head Comparison of Novel Antiviral Agents: SHEN26 vs. Moln

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a comprehensive, data-driven comparison of two promising oral antiviral candidates, **SHEN26** and molnupiravir, for the treatment information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respecti profiles.

## **Executive Summary**

Both **SHEN26** and molnupiravir are orally administered prodrugs that target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enz replication. However, they employ distinct mechanisms of action. **SHEN26** is a prodrug of GS-441524, a nucleoside analog that competitively inhibits molnupiravir is a prodrug of N-hydroxycytidine (NHC), which is incorporated into the viral RNA and induces lethal mutagenesis, a process termed "err Preclinical and clinical data have demonstrated the antiviral efficacy of both compounds, with notable differences in their potency and clinical outcome

#### **Mechanism of Action**

**SHEN26**: Upon oral administration, **SHEN26** is metabolized to its active form, GS-441524 triphosphate. This active metabolite mimics natural nucleos incorporated into the nascent viral RNA chain by the RdRp. The incorporation of GS-441524 triphosphate leads to premature termination of RNA synt inhibiting viral replication.[1][2]

Molnupiravir: Molnupiravir is rapidly converted to its active form, NHC. The triphosphate form of NHC is then used as a substrate by the viral RdRp ar the newly synthesized viral RNA. NHC can exist in two forms (tautomers), one that mimics cytidine and another that mimics uridine.[3][4] This leads to widespread mutations throughout the viral genome during subsequent rounds of replication, ultimately resulting in a non-viable viral population.[3][5]

Molnupiravir Pathway

Metabolism

Metabolism

Metabolism

Metabolism

Metabolism

Metabolism

Metabolism

Phosphorylation

Figure 1: Comparative Mechanism of Action

Click to download full resolution via product page

Figure 1: Comparative Mechanism of Action

# **In Vitro Efficacy**

SHEN26 has demonstrated potent in vitro activity against a range of SARS-CoV-2 variants. Notably, its efficacy against the Omicron variant appears



| Drug               | Cell Line      | SARS-CoV-2 Variant | IC50 (μM) | EC50 (μM) | Cytotoxicity (CC50 in μM) | Selectiv<br>(CC50/E |
|--------------------|----------------|--------------------|-----------|-----------|---------------------------|---------------------|
| SHEN26 (ATV014)    | Vero E6        | B.1 (Original)     | 0.46      | -         | 263.8                     | -                   |
| Vero E6            | Beta           | 0.13               | -         | 263.8     | -                         |                     |
| Vero E6            | Delta          | 0.24               | -         | 263.8     | -                         | _                   |
| Vero E6            | Omicron        | 0.013              | -         | 263.8     | 20292                     | _                   |
| A549-ACE2          | B.1 (Original) | -                  | 0.0562    | >100      | >1779                     | _                   |
| Molnupiravir (NHC) | Vero           | SARS-CoV-2         | -         | 0.3       | >10                       | >33                 |
| Calu-3             | SARS-CoV-2     | -                  | 0.08      | -         | -                         |                     |

## In Vivo Efficacy

A head-to-head comparison in a K18-hACE2 mouse model of SARS-CoV-2 infection revealed that **SHEN26** (ATV014) exhibits more potent antiviral a molnupiravir.

| Drug            | Animal Model   | Dosage          | Viral Load Reduction (Lung) | Reference |
|-----------------|----------------|-----------------|-----------------------------|-----------|
| SHEN26 (ATV014) | K18-hACE2 Mice | 200 mg/kg       | ~2 log10 copies/µl          | [6]       |
| Molnupiravir    | K18-hACE2 Mice | 200 mg/kg       | Less than SHEN26            | [6]       |
| Molnupiravir    | SCID Mice      | 200 mg/kg (BID) | 2 log10 TCID50/mg of tissue | [5]       |

```
digraph "Experimental Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: In Vivo Efficacy Experimental Workflow",
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolo
edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Infection" [label="Intranasal Infection\nof K18-hACE2 Mice\nwith SARS-CoV-2"];
"Treatment_Groups" [shape=Mdiamond, label="Randomization into\nTreatment Groups", fillcolor="#FBBC05", fontco
"SHEN26_Treatment" [label="Oral Administration\nof SHEN26"];
"Molnupiravir_Treatment" [label="Oral Administration\nof Molnupiravir"];
"Vehicle Control" [label="Oral Administration\nof Vehicle"];
"Monitoring" [label="Daily Monitoring\nof Weight and\nClinical Scores"];
"Endpoint" [shape=ellipse, label="Euthanasia and\nTissue Collection\n(Day 3 p.i.)", fillcolor="#EA4335", fonto
"Analysis" [label="Viral Load Quantification\n(RT-qPCR) and\nHistopathology"];
"Results" [shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Infection";
"Infection" -> "Treatment_Groups";
"Treatment_Groups" -> "SHEN26_Treatment";
"Treatment_Groups" -> "Molnupiravir_Treatment";
"Treatment_Groups" -> "Vehicle_Control";
"SHEN26_Treatment" -> "Monitoring";
"Molnupiravir_Treatment" -> "Monitoring";
"Vehicle Control" -> "Monitoring";
```

"Monitoring" -> "Endpoint";



# Validation & Comparative

Check Availability & Pricing

```
"Endpoint" -> "Analysis";
"Analysis" -> "Results";
}
```

Figure 2: In Vivo Efficacy Experimental Workflow

### **Clinical Trial Data**

Phase II clinical trials of **SHEN26** have demonstrated a significant reduction in viral load in patients with mild-to-moderate COVID-19.[1][7][8] The 400 resulted in a more substantial decrease in viral RNA levels compared to the placebo group, particularly at days 3 and 5 post-treatment.[1][7][8]

Molnupiravir, in its Phase 3 MOVe-OUT trial, showed a reduction in the risk of hospitalization or death in non-hospitalized, high-risk adults with mild-tc [9]

| Drug         | Study Phase          | Patient Population                                         | Key Findings                                                                                                                  |
|--------------|----------------------|------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| SHEN26       | Phase II             | Mild-to-moderate COVID-19                                  | 400 mg dose significantly rec load at Day 3 (1.06 log10 cop difference vs. placebo) and E log10 copies/mL difference v [7][8] |
| Molnupiravir | Phase III (MOVe-OUT) | Non-hospitalized, high-risk, mild-to-<br>moderate COVID-19 | Reduced incidence of hospital death compared to placebo.[                                                                     |

## Safety and Tolerability

**SHEN26**: Phase I and II clinical trials have indicated that **SHEN26** is safe and well-tolerated.[1][7][8][10] Most treatment-related adverse events were without intervention.[10] Importantly, no **SHEN26**-related hepatotoxicity or worsening of renal function was observed.[1][7][8]

Molnupiravir: Molnupiravir is also generally well-tolerated.[11] The most common adverse reactions reported in clinical trials were diarrhea, nausea, a

# **Experimental Protocols**

### In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

- Cell Seeding: Vero E6 cells are seeded in 6-well plates and incubated overnight to form a confluent monolayer.[3][10]
- · Virus Infection: The cell monolayer is infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) and incubated for 1 hour to allow for vira
- Compound Treatment: Following infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar dilutions of the test compound (SHEN26 or molnupiravir).
- Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
- Staining and Quantification: The cells are fixed and stained with a solution like crystal violet to visualize the plaques. The number of plaques in the wells is compared to the vehicle control to determine the concentration at which the drug inhibits viral replication by 50% (IC50).

### In Vivo Efficacy Study (K18-hACE2 Mouse Model)

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, are used as they are susceptible to SARS-CoV-2 infection a similar to severe COVID-19 in humans.[13][14]
- Infection: Mice are intranasally inoculated with a specific dose of SARS-CoV-2.[7]
- Treatment: At a predetermined time post-infection (e.g., 2 hours), mice are randomly assigned to receive oral doses of **SHEN26**, molnupiravir, or a Treatment is typically administered twice daily for a set duration.
- · Monitoring: The animals are monitored daily for weight loss and clinical signs of disease.



# Validation & Comparative

Check Availability & Pricing

- Endpoint Analysis: At a specific time point (e.g., day 3 post-infection), the mice are euthanized, and lung tissues are collected.
- Viral Load Quantification: The viral load in the lung tissue is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCF number of viral RNA copies.[13]

### **Clinical Trial Viral Load Quantification**

- · Sample Collection: Nasopharyngeal swabs are collected from study participants at baseline and at specified time points throughout the treatment p
- RNA Extraction: Viral RNA is extracted from the swab samples using a validated automated or manual extraction method.[15]
- RT-qPCR: The extracted RNA is subjected to RT-qPCR, which uses specific primers and probes to target and amplify a conserved region of the SA (e.g., the N, E, or RdRp gene).[15][16]
- Quantification: A standard curve, generated from a known quantity of viral RNA, is used to convert the cycle threshold (Ct) values obtained from the
  an absolute viral load (e.g., copies/mL).[16][17]

#### Conclusion

Both **SHEN26** and molnupiravir represent valuable oral antiviral options in the fight against COVID-19. Preclinical data suggests that **SHEN26** may positive and in vivo antiviral activity compared to molnupiravir, particularly against the Omicron variant. Clinical trial results for both drugs have demonstrated reduce viral load and improve clinical outcomes. The distinct mechanisms of action may have implications for the development of viral resistance and therapies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and long-term safety of these two promis

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. news-medical.net [news-medical.net]
- 2. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, phase II clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplex One-Step RT-qPCR Protocol to Detect SARS-CoV-2 in NP/OP Swabs and Saliva PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]
- 6. absa.org [absa.org]
- 7. Protocol for infecting and monitoring susceptible k18-hACE2 mice with SARS-CoV-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. COVID-19 K18-hACE2 Transgenic Mouse Model IITRI [iitri.org]
- 14. Evaluation of K18-hACE2 Mice as a Model of SARS-CoV-2 Infection PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical sample collection, SARS-CoV-2 viral load quantification, and gene expression analysis [bio-protocol.org]
- 16. Optimized protocol for a quantitative SARS-CoV-2 duplex RT-qPCR assay with internal human sample sufficiency control PMC [pmc.ncbi.nlm
- 17. researchgate.net [researchgate.net]



# Validation & Comparative

Check Availability & Pricing

• To cite this document: BenchChem. [A Head-to-Head Comparison of Novel Antiviral Agents: SHEN26 vs. Molnupiravir]. BenchChem, [2025]. [Onlin [https://www.benchchem.com/product/b12372595#head-to-head-comparison-of-shen26-and-molnupiravir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Teacheck]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com